molecular formula C12H10ClFO2 B7989705 4-Chloro-3-fluorophenyl-(5-methyl-2-furyl)methanol

4-Chloro-3-fluorophenyl-(5-methyl-2-furyl)methanol

Cat. No.: B7989705
M. Wt: 240.66 g/mol
InChI Key: MXYIPOKKJMEBFP-UHFFFAOYSA-N
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Description

4-Chloro-3-fluorophenyl-(5-methyl-2-furyl)methanol is an organic compound with the molecular formula C12H10ClFO2 and a molecular weight of 240.66 g/mol . This compound is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is further connected to a furan ring through a methanol group. The unique combination of these functional groups imparts distinct chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluorophenyl-(5-methyl-2-furyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-3-fluorobenzaldehyde and 5-methyl-2-furylmethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the furan ring to the benzaldehyde.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluorophenyl-(5-methyl-2-furyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-Chloro-3-fluorophenyl-(5-methyl-2-furyl)carboxylic acid.

    Reduction: Formation of 4-Chloro-3-fluorophenyl-(5-methyl-2-furyl)methanolamine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-fluorophenyl-(5-methyl-2-furyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluorophenyl-(5-methyl-2-furyl)methanol involves its interaction with specific molecular targets and pathways. The presence of the chloro and fluoro substituents enhances its ability to interact with enzymes and receptors, potentially modulating their activity. The furan ring may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-fluorophenyl-(5-methyl-2-furyl)carboxylic acid
  • 4-Chloro-3-fluorophenyl-(5-methyl-2-furyl)methanolamine
  • 4-Chloro-3-fluorophenyl-(5-methyl-2-furyl)thiol

Uniqueness

4-Chloro-3-fluorophenyl-(5-methyl-2-furyl)methanol is unique due to the specific combination of chloro, fluoro, and furan substituents, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)-(5-methylfuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFO2/c1-7-2-5-11(16-7)12(15)8-3-4-9(13)10(14)6-8/h2-6,12,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYIPOKKJMEBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2=CC(=C(C=C2)Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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